

# Theoretical and Computational Perspectives on 4,5-Diaminophthalonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 4,5-Diaminophthalonitrile

Cat. No.: B137029

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## Introduction

**4,5-Diaminophthalonitrile** is a versatile organic intermediate that holds significant promise in the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science. Its unique structure, featuring adjacent amine and nitrile functional groups on a benzene ring, makes it a valuable precursor for the construction of complex molecular architectures, including pyrazine-2,3-dicarbonitrile derivatives, which have shown potential as kinase inhibitors and anticancer agents. This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of **4,5-diaminophthalonitrile**, alongside available experimental data and its relevance in drug development.

## Physicochemical and Spectroscopic Properties

**4,5-Diaminophthalonitrile** presents as a white to brown crystalline powder. A summary of its key physicochemical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of **4,5-Diaminophthalonitrile**

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>4</sub>	[1][2]
Molecular Weight	158.16 g/mol	[1][2]
Melting Point	264 °C (decomposes)	[1]
Appearance	White to brown powder/crystal	[3]

| CAS Number | 129365-93-1 |[1][2] |

Table 2: Spectroscopic Data for **4,5-Diaminophthalonitrile**

Technique	Wavelength/Wavenumber	Solvent/Medium	Reference
UV-Vis (λ <sub>max</sub> )	325 nm	Acetonitrile	[1]

| FT-IR (CN stretch) | ~2230 cm<sup>-1</sup> | KBr Pellet (Expected) |[4] |

## Synthesis and Reaction Mechanisms

While a detailed, step-by-step experimental protocol for the synthesis of **4,5-diaminophthalonitrile** is not readily available in the reviewed literature, a general synthetic approach involves the nucleophilic substitution of a di-substituted benzene derivative. A plausible route, based on the synthesis of related phthalonitriles, would involve the reaction of 1,2-dibromo-4,5-dinitrobenzene with a cyanide source, followed by the reduction of the nitro groups to amines.

### Generalized Synthetic Protocol:

- **Cyanation:** 1,2-dibromo-4,5-dinitrobenzene is reacted with a cyanide salt, such as copper(I) cyanide, in a suitable high-boiling polar aprotic solvent like DMF or DMSO. The reaction is typically heated to facilitate the displacement of the bromide ions with cyanide groups.
- **Reduction:** The resulting 4,5-dinitrophthalonitrile is then subjected to reduction to convert the two nitro groups into amino groups. Common reducing agents for this transformation include

tin(II) chloride in hydrochloric acid or catalytic hydrogenation using a palladium catalyst.

- Purification: The final product, **4,5-diaminophthalonitrile**, is isolated and purified using standard techniques such as recrystallization or column chromatography.

## Computational Modeling and Theoretical Studies

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules like **4,5-diaminophthalonitrile**. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are key parameters derived from these calculations, providing insights into the molecule's electron-donating and accepting capabilities, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

While specific DFT calculations for **4,5-diaminophthalonitrile** are not extensively reported, the methodology for such a study is well-established.

### Computational Methodology:

A typical computational study would involve the following steps:

- Geometry Optimization: The 3D structure of the **4,5-diaminophthalonitrile** molecule is optimized to its lowest energy conformation using a DFT method, commonly with the B3LYP functional and a basis set such as 6-31G(d,p).
- Frequency Calculation: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides a theoretical FT-IR spectrum.
- Electronic Properties Calculation: The HOMO and LUMO energies are calculated from the optimized geometry. The energy gap is then determined by the difference between the LUMO and HOMO energies.

Table 3: Theoretical Computational Parameters (Illustrative)

Parameter	Description	Typical Calculation Method
HOMO Energy	Energy of the highest occupied molecular orbital	DFT (e.g., B3LYP/6-31G(d,p))
LUMO Energy	Energy of the lowest unoccupied molecular orbital	DFT (e.g., B3LYP/6-31G(d,p))

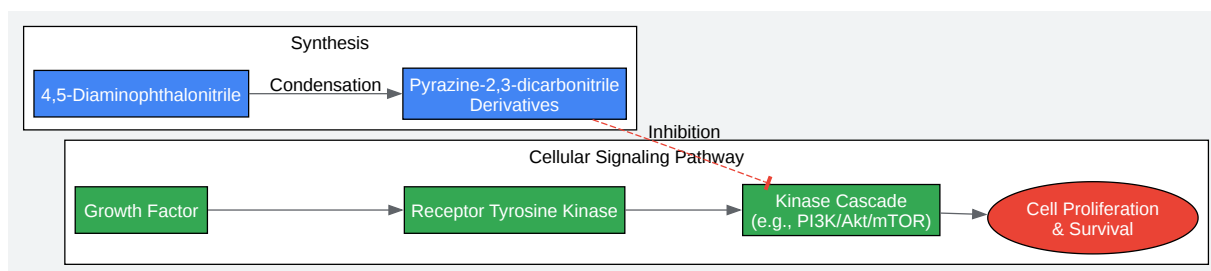
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO |  $E(\text{LUMO}) - E(\text{HOMO})$  |

## Applications in Drug Development

The primary interest in **4,5-diaminophthalonitrile** for drug development lies in its role as a precursor to pyrazine-2,3-dicarbonitrile derivatives. These derivatives have been investigated for their potential as anticancer agents, particularly as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, it is possible to disrupt the signaling cascades that promote tumor growth and survival.

## Synthesis of Pyrazine-2,3-dicarbonitrile Derivatives and their Role as Kinase Inhibitors

The synthesis of 5,6-diaminopyrazine-2,3-dicarbonitrile from **4,5-diaminophthalonitrile** is a key step. This can be achieved through a condensation reaction with a 1,2-dicarbonyl compound. The resulting pyrazine core can then be further functionalized to generate a library of compounds for screening against various kinase targets. For instance, derivatives of pyrazino[2,3-b]pyrazine have been investigated as inhibitors of mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth and proliferation.<sup>[5]</sup> Additionally, other pyrazine-based compounds have been developed as inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer cell signaling.<sup>[6]</sup>

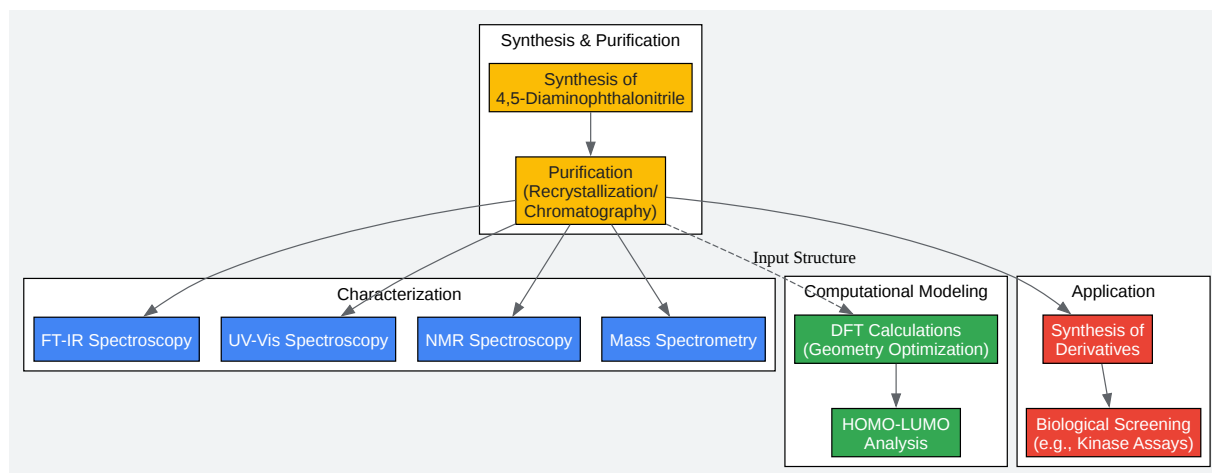


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Caption: Synthesis of pyrazine-2,3-dicarbonitrile derivatives and their inhibitory action on kinase signaling pathways.

## Experimental and Computational Workflow

A typical workflow for the investigation of **4,5-diaminophthalonitrile** and its derivatives involves a combination of synthesis, characterization, and computational modeling.



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Caption: A generalized workflow for the synthesis, characterization, and computational analysis of **4,5-diaminophthalonitrile**.

## Conclusion

**4,5-Diaminophthalonitrile** is a key building block with significant potential, particularly in the development of novel therapeutic agents. While detailed experimental protocols for its synthesis and comprehensive spectroscopic and computational data are not widely published, its utility as a precursor for biologically active pyrazine-2,3-dicarbonitrile derivatives is evident. Further research focusing on the optimization of its synthesis and a more thorough characterization of its properties will undoubtedly accelerate its application in drug discovery and materials science. The combination of synthetic chemistry, spectroscopic analysis, and

computational modeling provides a powerful approach to unlocking the full potential of this versatile molecule.

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